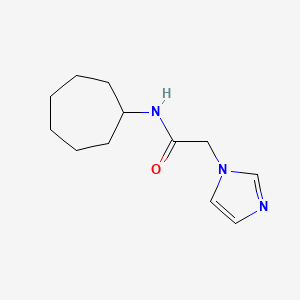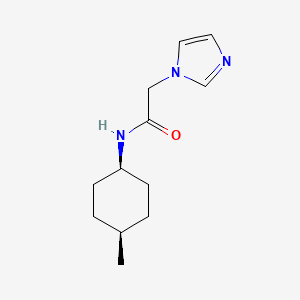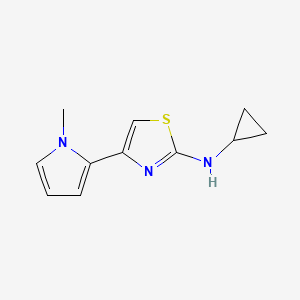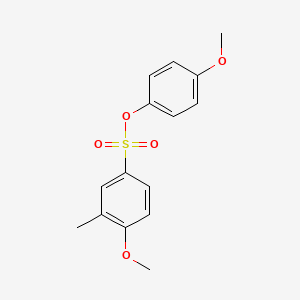
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide, also known as PPE, is a chemical compound that has gained significant attention in the scientific research community. This compound is widely used in the development of new drugs due to its unique properties and potential applications. In
作用机制
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the production of inflammatory mediators. By inhibiting COX-2 activity, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide reduces the production of inflammatory mediators, thereby reducing inflammation.
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the activation of caspases, which are enzymes that cleave specific proteins in the cell, leading to cell death.
Biochemical and Physiological Effects:
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to reduce the production of inflammatory mediators by inhibiting the activity of COX-2. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has exhibited potent antimicrobial activity against a wide range of bacteria and fungi.
实验室实验的优点和局限性
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is also stable under standard laboratory conditions, making it easy to handle and store.
One limitation of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
未来方向
There are several future directions for research on (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide. One area of interest is the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based anti-inflammatory drugs. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to exhibit significant anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases.
Another area of interest is the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based cancer treatments. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Further research could lead to the development of new cancer treatments based on (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide.
Finally, further research is needed to understand the pharmacokinetics and toxicity of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide. This will be important for the development of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide-based drugs and for understanding the potential risks associated with its use.
Conclusion:
In conclusion, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide is a chemical compound that has gained significant attention in the scientific research community. It has potential applications in drug development, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide inhibits the activity of COX-2 and induces apoptosis in cancer cells, making it a promising candidate for drug development. While (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has several advantages for lab experiments, further research is needed to understand its pharmacokinetics and toxicity.
合成方法
The synthesis of (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide involves the reaction between 1-phenylpyrazol-4-amine and 4-bromo-2-pyridinecarbaldehyde in the presence of potassium carbonate and DMF as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography. This method yields (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide in high purity and high yield.
科学研究应用
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been extensively studied for its potential applications in drug development. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide a promising candidate for the development of anti-inflammatory drugs.
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, (E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide has exhibited potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(E)-3-(1-phenylpyrazol-4-yl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-15-8-10-18-11-9-15)7-6-14-12-19-21(13-14)16-4-2-1-3-5-16/h1-13H,(H,18,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQFEYLEABHLJF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)


![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)

![N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)

![2-(furan-2-yl)-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7496653.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B7496663.png)